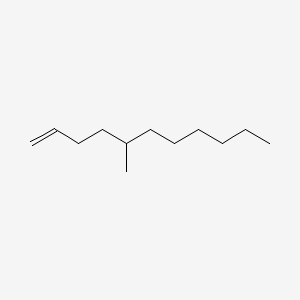
5-Methyl-1-undecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-undecene: is an organic compound with the chemical formula C12H24 . It is a colorless liquid that is volatile at room temperature and has a characteristic hydrocarbon odor . This compound is a member of the alkene family, characterized by the presence of a carbon-carbon double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Methyl-1-undecene can be synthesized through various methods. One common method involves the synthesis of 1-undecene followed by a methylation reaction . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that utilize similar synthetic routes as laboratory methods but on a larger scale. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced separation techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-1-undecene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol using reagents like peracids or osmium tetroxide.
Reduction: Hydrogenation of the double bond can produce 5-methylundecane using catalysts such as palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Halogens like bromine or chlorine, often in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: 5-Methylundecane.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
5-Methyl-1-undecene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other industrial compounds.
Mécanisme D'action
The mechanism of action of 5-Methyl-1-undecene involves its interactions at the molecular level. For instance, in microbial biosynthesis, it is produced by Pseudomonas species through an enzyme-mediated process that converts medium-chain fatty acids into terminal olefins . This process involves an oxygen-activating, nonheme iron-dependent mechanism, which includes β-hydrogen abstraction during fatty acid substrate activation.
Comparaison Avec Des Composés Similaires
1-Undecene: Similar in structure but lacks the methyl group at the fifth position.
5-Methylundecane: The fully hydrogenated version of 5-Methyl-1-undecene.
Other Medium-Chain Alkenes: Compounds like 1-dodecene and 1-decene share similar properties but differ in chain length and specific functional groups.
Uniqueness: this compound is unique due to its specific structure, which includes a methyl group at the fifth position and a double bond at the first position. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs.
Propriétés
Numéro CAS |
146919-79-1 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
5-methylundec-1-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h5,12H,2,4,6-11H2,1,3H3 |
Clé InChI |
HNWYNXVFBLSLQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



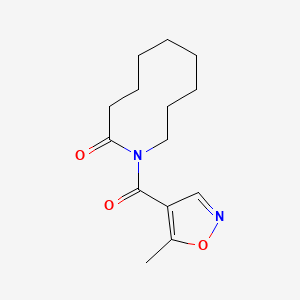
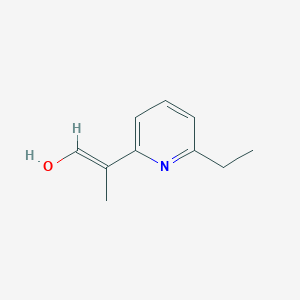
![4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12545256.png)
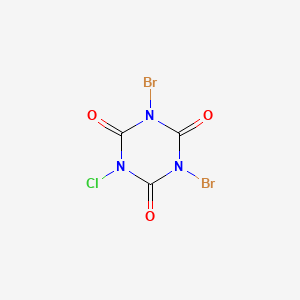

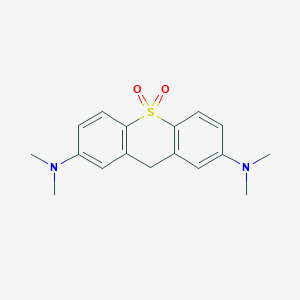

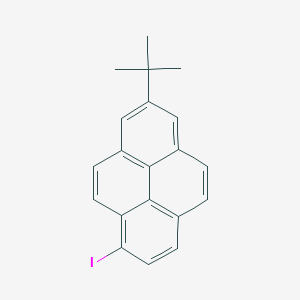
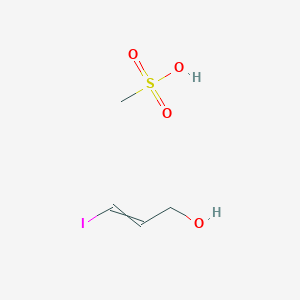

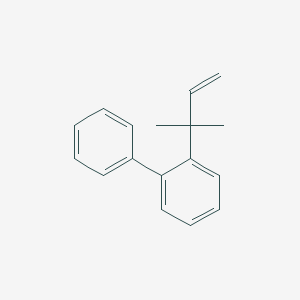
![1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane](/img/structure/B12545335.png)
![N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]](/img/structure/B12545340.png)
